![molecular formula C11H13ClN2 B1354266 2,3,4,5-テトラヒドロ-1H-ピリド[4,3-b]インドール塩酸塩 CAS No. 20522-30-9](/img/structure/B1354266.png)

2,3,4,5-テトラヒドロ-1H-ピリド[4,3-b]インドール塩酸塩

概要

説明

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is a member of beta-carbolines . It is used in the study of neurodegenerative diseases and as a mitotic kinesin inhibitor, which makes it a potential anti-cancer agent .

Synthesis Analysis

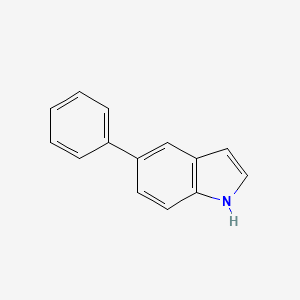

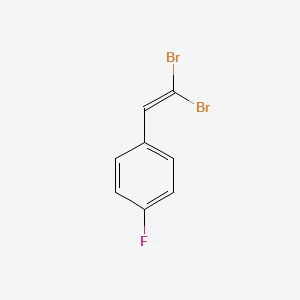

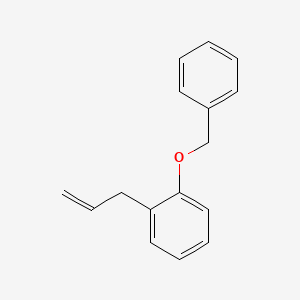

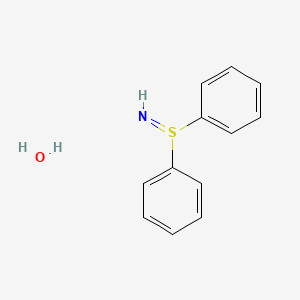

The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives involves introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The cyclization of Schiff-bases using complex bases of amides of group I of the periodic table (NaNH2, KNH2) from 2.1 - 5 equiv. and alcoholates of group I of the periodic table (t-BuONa, tBuOK) from 0.05 - 2 equiv. has also been used .Molecular Structure Analysis

Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met . Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives include the cyclization of Schiff-bases . With carbon disulfide, indole forms the corresponding isothiocyanate undergoing a Friedel ± Crafts cyclization to 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-thione .科学的研究の応用

嚢胞性線維症治療

この化合物は、嚢胞性線維症 (CF) の治療のためのポテンシェーターの新しいケモタイプとして特定されています。 CF を引き起こす変異に関連する根本的な欠陥に対処し、タンパク質処理および/またはチャネルゲーティングにおける CFTR の機能を部分的に回復させることが報告されています .

定量的構造活性相関 (QSAR) モデル

研究では、この化合物のコアのポテンシェーターとしての EC50 値を予測し、高度に予測可能な QSAR モデルを確立することを目指しています。 これは、CF などの遺伝性疾患に対する効果的な治療法を開発するために非常に重要です .

抗癌剤

この化合物をリード化合物として、組み合わせ原理に基づいて、新規抗腫瘍剤の設計と合成に向けた継続的な取り組みが行われています。 これは、潜在的な抗癌特性を持つ新しい分子を作成するための足場として役立ちます .

ファーマコフォアデザイン

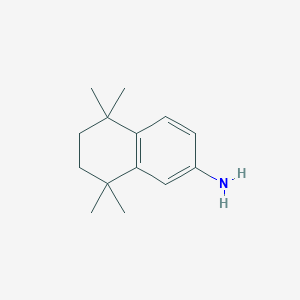

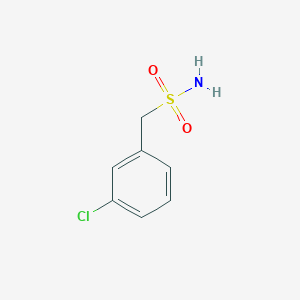

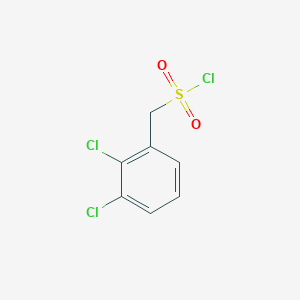

この化合物の誘導体へのアルキルまたはアラルキルおよびスルホニル基の導入が検討されています。 これらの基は、いくつかの抗癌剤のファーマコフォアとみなされており、これは薬物設計における役割を示唆しています .

生理活性研究

この化合物の誘導体の合成と生理活性について研究が進められています。 ピクテ・シュペンケラー反応機構を使用して、潜在的な治療用途を持つ新しい化合物を生成します .

作用機序

Target of Action

The primary targets of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . It has also been suggested that this compound may act as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) gene .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It has been suggested that the introduction of sulfonyl groups can increase the antiproliferative activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .

Biochemical Pathways

The compound’s antiproliferative activity suggests it may interfere with the pathways involved in cell growth and division .

Pharmacokinetics

Its effectiveness against various cancer cell lines suggests it has good bioavailability .

Result of Action

The compound exhibits moderate to excellent antiproliferative activity against cancer cells, with IC50 values between 0μM and 100μM . It inhibits the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .

将来の方向性

The future directions for the research on 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride could involve further exploration of its anti-tumor activity, given its potential as a mitotic kinesin inhibitor . Additionally, more research could be done to understand its role in the study of neurodegenerative diseases .

生化学分析

Biochemical Properties

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The binding of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride to c-Met kinase inhibits its activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound interacts with other proteins and biomolecules, including those involved in signal transduction pathways, further influencing cellular functions.

Cellular Effects

The effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis through the modulation of cell signaling pathways . For instance, it affects the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Moreover, 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride influences gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.

Molecular Mechanism

The molecular mechanism of action of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride involves several key interactions at the molecular level. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing downstream signaling events that promote cell growth and survival . Additionally, 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride can modulate the activity of other enzymes and proteins through direct binding or allosteric effects . These interactions result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism, contributing to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride while minimizing adverse effects.

Metabolic Pathways

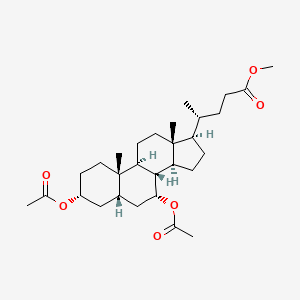

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride, leading to the formation of metabolites that are further conjugated and excreted . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its localization to particular cellular compartments . The distribution of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride to specific organelles, where it can exert its effects on cellular processes . The localization of this compound within subcellular compartments is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism.

特性

IUPAC Name |

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAOGYKTNRGMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468756 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49735860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20522-30-9 | |

| Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dimebon affect brain lipid metabolism in the presence of tumor necrosis factor-alpha (TNF-α)?

A1: Research suggests that Dimebon may counteract the alterations in brain lipid metabolism induced by TNF-α, a pro-inflammatory cytokine. In a study using a mouse model, administration of TNF-α led to significant changes in the levels of various phospholipids in different brain regions, including the hippocampus, cortex, and cerebellum []. These changes were observed in total fractions and specific molecular species of phospholipids such as phosphatidylcholine, lysophosphatidylcholine, sphingomyelin, and phosphatidylethanolamine. Interestingly, when co-administered with TNF-α, Dimebon at a dose of 0.2 mg/kg prevented these cytokine-induced alterations in lipid content []. This suggests that Dimebon may exert its neuroprotective effects, at least in part, by mitigating the disruption of lipid metabolism caused by inflammatory processes in the brain.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Amino-1-methyl-1H-indol-3-YL)methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide](/img/structure/B1354198.png)